
1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an aminoethyl group and a methyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of N-methylimidazole with 2-bromoethylamine hydrobromide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The aminoethyl group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Substituted imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug development.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one can be compared with other similar compounds, such as:
1-(2-Aminoethyl)imidazole: Lacks the methyl group, leading to different chemical properties and reactivity.
3-Methylimidazole: Lacks the aminoethyl group, resulting in distinct biological and chemical behavior.
2-Aminoethylimidazole: Similar structure but without the methyl group, affecting its interactions and applications.
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-3-methylimidazol-2-one |
InChI |
InChI=1S/C6H11N3O/c1-8-4-5-9(3-2-7)6(8)10/h4-5H,2-3,7H2,1H3 |
Clave InChI |
LVKRULQWRVXCQP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN(C1=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
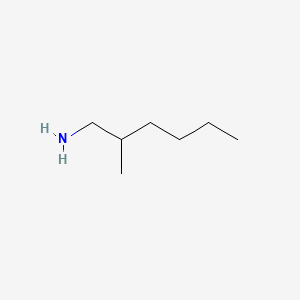

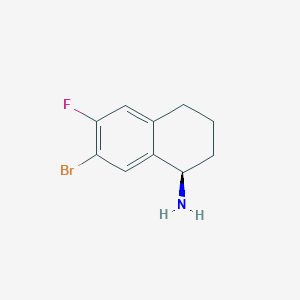
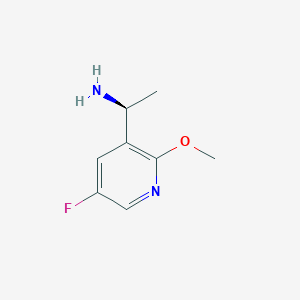
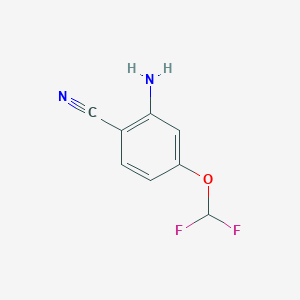
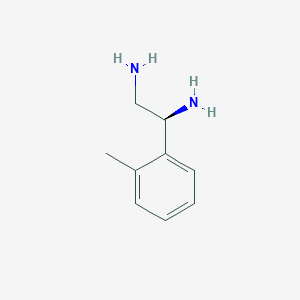
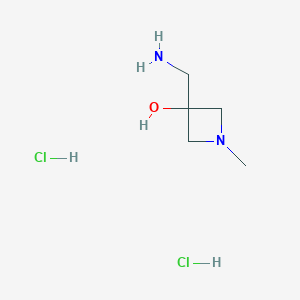

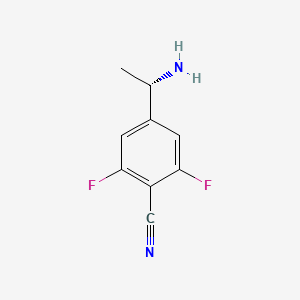

![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)

